molecular formula C17H20ClNO B5235695 (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

Cat. No. B5235695
M. Wt: 289.8 g/mol
InChI Key: FDIYWYKSXVYXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as Venlafaxine, is a synthetic antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is used to treat major depressive disorder, anxiety disorders, and panic disorder.

Mechanism of Action

(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and maintenance of neurons. (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to increase the levels of cortisol, a hormone that is involved in the body's stress response. Additionally, (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have effects on the immune system, including reducing inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is relatively easy to administer and can be given orally. However, one limitation is that it can have side effects, such as nausea, dizziness, and headache, which may impact the results of experiments.

Future Directions

There are a number of future directions for research on (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, there is interest in exploring its use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. There is also interest in exploring the potential use of (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in combination with other drugs to improve its efficacy and reduce side effects. Finally, there is interest in exploring the potential use of (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in personalized medicine, where treatment is tailored to an individual's genetic makeup.

Synthesis Methods

The synthesis of (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves several steps. The first step is the synthesis of 4-chlorobenzyl chloride from 4-chlorotoluene. The second step involves the reaction of 4-chlorobenzyl chloride with 2-(4-methoxyphenyl)-1-methylethanol in the presence of a base to form the intermediate (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl] ether. The third step involves the reduction of the ether to form (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine.

Scientific Research Applications

(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been extensively studied for its efficacy in treating depression, anxiety disorders, and panic disorder. It has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder. (4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to be effective in reducing symptoms of depression and anxiety in both adults and children.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(11-14-5-9-17(20-2)10-6-14)19-12-15-3-7-16(18)8-4-15/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIYWYKSXVYXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.